3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzenesulfonyl group, an ethyl group, and a phenyl group attached to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
N-Phenylation: The N-phenyl group can be introduced through a nucleophilic aromatic substitution reaction using phenylamine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-6-methyl-N-phenylquinolin-4-amine
- 3-(benzenesulfonyl)-6-ethyl-N-methylquinolin-4-amine
- 3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-2-amine
Uniqueness
3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity and potential for further functionalization, while the ethyl and phenyl groups contribute to its overall stability and bioactivity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-17-13-14-21-20(15-17)23(25-18-9-5-3-6-10-18)22(16-24-21)28(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMULNLSVQRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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